molecular formula C26H25FN4O8 B11463908 ethyl 5-({4-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4-[(Z)-{2-[(5-fluoro-1H-indol-2-yl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11463908
M. Wt: 540.5 g/mol
InChI Key: ZKAAFBGEUWKCEQ-FXMZOFOKSA-N
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Description

ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including indole, benzodioxole, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the formation of the benzodioxole and oxazole rings. Key reagents include methanesulfonic acid, phenylhydrazine hydrochloride, and dihydrofuran .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and benzodioxole-containing molecules. Examples include:

    5-Fluoroindole: Shares the indole moiety and fluorine substitution.

    Benzodioxole derivatives: Contain the benzodioxole ring system and exhibit similar chemical properties.

Uniqueness

ETHYL 5-({4-[(Z)-{[(5-FLUORO-1H-INDOL-2-YL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H25FN4O8

Molecular Weight

540.5 g/mol

IUPAC Name

ethyl 5-[[4-[(Z)-[(5-fluoro-1H-indole-2-carbonyl)hydrazinylidene]methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H25FN4O8/c1-4-36-26(33)20-10-15(39-31-20)9-16-17(22-24(38-12-37-22)23(35-3)21(16)34-2)11-28-30-25(32)19-8-13-7-14(27)5-6-18(13)29-19/h5-8,11,15,29H,4,9-10,12H2,1-3H3,(H,30,32)/b28-11-

InChI Key

ZKAAFBGEUWKCEQ-FXMZOFOKSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC5=C(N4)C=CC(=C5)F

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC5=C(N4)C=CC(=C5)F

Origin of Product

United States

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